molecular formula C20H17N3O B14099569 N'-[(1E)-1-(biphenyl-4-yl)ethylidene]pyridine-3-carbohydrazide

N'-[(1E)-1-(biphenyl-4-yl)ethylidene]pyridine-3-carbohydrazide

Cat. No.: B14099569
M. Wt: 315.4 g/mol
InChI Key: BKKHELONVBNZSN-PXLXIMEGSA-N
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Description

N’-[(1E)-1-(biphenyl-4-yl)ethylidene]pyridine-3-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a biphenyl group attached to an ethylidene moiety, which is further linked to a pyridine-3-carbohydrazide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in different domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(biphenyl-4-yl)ethylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between biphenyl-4-carbaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-1-(biphenyl-4-yl)ethylidene]pyridine-3-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(biphenyl-4-yl)ethylidene]pyridine-3-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.

    Substitution: The biphenyl and pyridine groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-4-carboxylic acid derivatives, while reduction could produce hydrazine derivatives. Substitution reactions can lead to various halogenated or alkylated derivatives.

Scientific Research Applications

N’-[(1E)-1-(biphenyl-4-yl)ethylidene]pyridine-3-carbohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(biphenyl-4-yl)ethylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, while the pyridine-3-carbohydrazide moiety can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
  • N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-fluorobenzohydrazide
  • N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-4-methoxybenzohydrazide

Uniqueness

N’-[(1E)-1-(biphenyl-4-yl)ethylidene]pyridine-3-carbohydrazide is unique due to the presence of both biphenyl and pyridine-3-carbohydrazide groups. This combination imparts distinct chemical reactivity and potential biological activities that are not commonly found in other similar compounds. The biphenyl group provides hydrophobic interactions, while the pyridine-3-carbohydrazide moiety offers hydrogen bonding capabilities, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H17N3O

Molecular Weight

315.4 g/mol

IUPAC Name

N-[(E)-1-(4-phenylphenyl)ethylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C20H17N3O/c1-15(22-23-20(24)19-8-5-13-21-14-19)16-9-11-18(12-10-16)17-6-3-2-4-7-17/h2-14H,1H3,(H,23,24)/b22-15+

InChI Key

BKKHELONVBNZSN-PXLXIMEGSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CN=CC=C1)/C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)C1=CN=CC=C1)C2=CC=C(C=C2)C3=CC=CC=C3

solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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